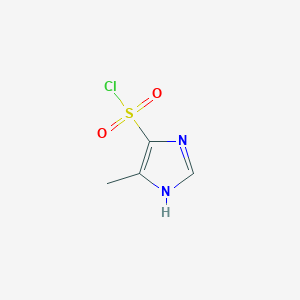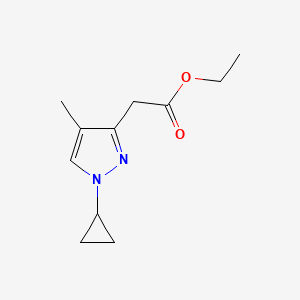
lithium(1+) ion 4-phenylpyridine-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 4-phenylpyridine-2-sulfinate, also known as LiPPS, is a new type of lithium ion that has recently been developed for use in various scientific research applications. LiPPS is a lithium-based ionic compound that is composed of a lithium cation and a 4-phenylpyridine-2-sulfinate anion. It has been used in a variety of applications, including in electrochemical energy storage, drug delivery, and catalysis.
Mecanismo De Acción
The mechanism of action of lithium(1+) ion 4-phenylpyridine-2-sulfinate is not fully understood. However, it is believed that the lithium cation interacts with the 4-phenylpyridine-2-sulfinate anion to form a complex that can interact with other molecules. This interaction allows this compound to act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. Preliminary studies have shown that this compound can increase the activity of certain enzymes and can also affect the activity of certain proteins. It is also believed that this compound can affect the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using lithium(1+) ion 4-phenylpyridine-2-sulfinate in lab experiments include its high solubility in aqueous solutions and its ability to act as a catalyst in various chemical reactions. The limitations of using this compound in lab experiments include its high cost and the difficulty in synthesizing and purifying the compound.
Direcciones Futuras
There are a number of potential future directions for lithium(1+) ion 4-phenylpyridine-2-sulfinate research. These include the development of new synthesis methods, the exploration of new applications for this compound, the study of its biochemical and physiological effects, and the development of new methods to purify and store the compound. Additionally, further research could be conducted to explore the potential of this compound in drug delivery and catalysis.
Métodos De Síntesis
Lithium(1+) ion 4-phenylpyridine-2-sulfinate can be synthesized in a two-step process. The first step involves the reaction of lithium acetate with 4-phenylpyridine-2-sulfinate in an aqueous solution. This reaction produces the desired this compound compound. The second step involves the purification of the compound, which can be achieved through the use of various chromatographic methods.
Aplicaciones Científicas De Investigación
Lithium(1+) ion 4-phenylpyridine-2-sulfinate has been used in a variety of scientific research applications. It has been used in the study of electrochemical energy storage, drug delivery, and catalysis. In electrochemical energy storage, this compound has been shown to have high energy storage capacity and excellent stability. In drug delivery, this compound has been used to create nanoscale drug delivery systems that can be used to target specific cells or tissues. In catalysis, this compound has been used to increase the efficiency of various chemical reactions.
Propiedades
IUPAC Name |
lithium;4-phenylpyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S.Li/c13-15(14)11-8-10(6-7-12-11)9-4-2-1-3-5-9;/h1-8H,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLUIXLCPARIKJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C2=CC(=NC=C2)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8LiNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-5-({[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)thiophene-2-carboxylic acid, trans](/img/structure/B6602170.png)
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopyrrolidin-1-yl]thiophene-3-carboxylic acid](/img/structure/B6602181.png)


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6602194.png)
![tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6602201.png)

![methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6602215.png)



![tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate](/img/structure/B6602241.png)
![ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans](/img/structure/B6602249.png)
